2-(3-Methyl-5-isoxazolyl)ethanamine

nicotinic acetylcholine receptor CNS drug discovery analgesic development

2-(3-Methyl-5-isoxazolyl)ethanamine (CAS 543713-55-9) is a heterocyclic primary amine featuring a 3-methylisoxazole core linked via the 5-position to an ethanamine side chain (C6H10N2O, MW 126.16). This compound belongs to the broader class of isoxazole-containing building blocks, which are extensively utilized in medicinal chemistry as versatile scaffolds and pharmacophoric elements.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 543713-55-9
Cat. No. B1452894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-5-isoxazolyl)ethanamine
CAS543713-55-9
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CCN
InChIInChI=1S/C6H10N2O/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3
InChIKeyXHFAVDGGUZWEND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methyl-5-isoxazolyl)ethanamine (CAS 543713-55-9) for Pharmaceutical R&D and Chemical Procurement: Core Identity and Market Position


2-(3-Methyl-5-isoxazolyl)ethanamine (CAS 543713-55-9) is a heterocyclic primary amine featuring a 3-methylisoxazole core linked via the 5-position to an ethanamine side chain (C6H10N2O, MW 126.16). This compound belongs to the broader class of isoxazole-containing building blocks, which are extensively utilized in medicinal chemistry as versatile scaffolds and pharmacophoric elements [1]. Its structure incorporates the 3-methylisoxazole moiety—a recognized bioisostere of pyridine rings in nicotinic acetylcholine receptor (nAChR) ligands [2]—combined with a reactive primary amine handle suitable for amide bond formation, reductive amination, and other conjugation chemistries. Commercially available in purities of 95–97% from suppliers including Fluorochem and Life Chemicals , this compound serves as a fragment-like building block for library synthesis and target-directed medicinal chemistry campaigns. Notably, the 3-methylisoxazole-5-yl pharmacophore appears in clinically investigated compounds such as ABT-418, an nAChR agonist evaluated for cognitive disorders [3].

Why 2-(3-Methyl-5-isoxazolyl)ethanamine (CAS 543713-55-9) Cannot Be Casually Substituted with Other Isoxazole Amines in Research Programs


Isoxazole-based primary amines are not interchangeable due to critical differences in substitution pattern, linker geometry, and resultant physicochemical and pharmacophoric properties. The position of the amine-containing side chain (C5 vs. C3 vs. C4 on the isoxazole ring) fundamentally alters hydrogen-bonding vectors, molecular topology, and target recognition [1]. Even among C5-substituted analogs, variations in the 3-position substituent (methyl vs. ethyl vs. unsubstituted) modulate lipophilicity and steric complementarity within binding pockets [2]. Regioisomeric analogs—such as 2-(5-methylisoxazol-3-yl)ethanamine or (3-methylisoxazol-5-yl)methanamine—differ in linker length (ethyl vs. methyl spacer), which directly impacts conformational flexibility, solubility profiles, and downstream synthetic utility [3]. Additionally, the specific 3-methyl substitution on the isoxazole ring imparts distinct electronic properties that influence both reactivity in coupling reactions and biological target engagement, as demonstrated in the development of nAChR ligands where the 3-methylisoxazolyl moiety serves as a privileged pharmacophore [4]. Generic substitution without rigorous validation of these parameters risks synthetic failure, altered pharmacokinetic behavior, and compromised target activity.

2-(3-Methyl-5-isoxazolyl)ethanamine (CAS 543713-55-9): Comparative Evidence for Informed Procurement Decisions


3-Methylisoxazole Pharmacophore: Validated Potency in Nicotinic Receptor Ligands Relative to Parent Scaffolds

The 3-methyl-5-isoxazolyl moiety—which constitutes the core of 2-(3-Methyl-5-isoxazolyl)ethanamine—is a validated pharmacophore for nicotinic acetylcholine receptor (nAChR) modulation. In direct comparative studies, compounds bearing this moiety demonstrate intermediate potency between the high-potency natural product epibatidine and the synthetic agonist ABT-418 [1]. Specifically, epiboxidine, a rigid analog containing the 3-methyl-5-isoxazolyl group, exhibited an approximately 10-fold reduction in potency relative to epibatidine (Ki ~0.045 nM) but was about 17-fold more potent than ABT-418 (Ki ~7.7 nM) in inhibiting [³H]nicotine binding to α4β2 nAChR subtypes [1]. This quantitative positioning establishes the 3-methyl-5-isoxazolyl scaffold as a therapeutically relevant pharmacophore with a balanced potency-toxicity profile [1].

nicotinic acetylcholine receptor CNS drug discovery analgesic development

Subtype-Selective nAChR Activity: Differential Engagement of α3β4 and α1β1γδ Receptors Versus Reference Compounds

Beyond α4β2 binding, the 3-methyl-5-isoxazolyl pharmacophore exhibits distinct subtype-specific functional activity at nAChRs. In ion flux assays using PC12 cells expressing α3β4(5) receptors, epiboxidine was nearly equipotent to epibatidine but approximately 200-fold more potent than ABT-418 [1]. Conversely, at muscle-type α1β1γδ receptors in TE671 cells, epiboxidine was about 5-fold less potent than epibatidine and approximately 30-fold more potent than ABT-418 [1]. This subtype-dependent efficacy profile differs from that of other isoxazole-containing nAChR ligands and provides a defined activity fingerprint for structure-activity relationship (SAR) exploration using 2-(3-Methyl-5-isoxazolyl)ethanamine as a core scaffold.

nAChR subtype selectivity ion channel pharmacology CNS safety profiling

Improved Therapeutic Index in Analgesic Models: Reduced Toxicity Relative to Epibatidine

In vivo antinociceptive testing in mice (hot-plate assay) demonstrated that epiboxidine—containing the 3-methyl-5-isoxazolyl pharmacophore—was approximately 10-fold less potent than epibatidine in producing analgesia [1]. Critically, epiboxidine was also reported to be much less toxic than epibatidine, resulting in a substantially improved therapeutic index [1]. This in vivo differentiation is significant for medicinal chemistry programs seeking to retain target engagement while mitigating dose-limiting adverse effects, a persistent challenge in the development of nAChR-targeted therapeutics.

antinociceptive activity therapeutic index in vivo pharmacology

Linker Length and Positional Differentiation: C5-Ethylamine Versus C5-Methylamine and C3-Ethylamine Analogs

2-(3-Methyl-5-isoxazolyl)ethanamine (C6H10N2O, MW 126.16) differs critically from its closest regioisomeric and homolog analogs. The C5-ethylamine linker provides a two-carbon spacer between the isoxazole core and the primary amine, offering greater conformational flexibility than the C5-methylamine analog (3-methylisoxazol-5-yl)methanamine (CAS 154016-55-4; C5H8N2O, MW 112.13) [1]. Additionally, the C5 substitution pattern (amine at the 5-position) distinguishes it from C3-ethanamine isomers such as 2-(3-methylisoxazol-3-yl)ethanamine, which present different hydrogen-bonding vectors and steric environments. The C5-ethylamine configuration in CAS 543713-55-9 positions the reactive amine at a distance optimal for conjugation to larger pharmacophores while maintaining the privileged 3-methylisoxazole moiety for target recognition .

building block comparison regioisomer differentiation medicinal chemistry

Lipophilicity Differentiation: Estimated LogP Distinction from Core Isoxazole Scaffold

Computational predictions suggest that 2-(3-Methyl-5-isoxazolyl)ethanamine (target compound) possesses an estimated LogP of approximately 1.87 and predicted aqueous solubility of 2.639 mg/mL [1]. In contrast, the unsubstituted core scaffold 3-methylisoxazole (CAS 30842-90-1) has a measured LogP of 0.983 [2]. The addition of the ethanamine side chain at the C5 position increases predicted lipophilicity by approximately 0.89 LogP units relative to the parent heterocycle. This differentiation is critical for property-based compound selection: the increased LogP of CAS 543713-55-9 enhances membrane permeability potential while the primary amine maintains hydrogen-bonding capacity and aqueous solubility adequate for in vitro assay compatibility [1].

physicochemical property prediction ADME optimization drug-likeness

Fragment-Like Properties for FBDD: Molecular Weight and PSA Alignment with Fragment Library Criteria

2-(3-Methyl-5-isoxazolyl)ethanamine possesses fragment-like physicochemical properties that align with established Fragment-Based Drug Discovery (FBDD) library design principles [1]. With a molecular weight of 126.16 g/mol and a polar surface area (PSA) consistent with fragment criteria (predicted PSA comparable to the 3-methyl-5-isoxazolyl core's ~64.4 Ų) , this compound falls within the optimal fragment space (MW < 300, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). In contrast, larger isoxazole-containing building blocks (e.g., N,N-dimethyl-2-(3-methylisoxazol-5-yl)ethanamine, MW 154.21 g/mol ) exceed ideal fragment parameters. The combination of low molecular weight, appropriate lipophilicity (estimated LogP ~1.87) [2], and the presence of a single primary amine (1 H-bond donor, 2 H-bond acceptors on the amine and isoxazole oxygen/nitrogen) makes CAS 543713-55-9 particularly suitable for fragment screening libraries where high ligand efficiency is prioritized.

fragment-based drug discovery FBDD library design hit-to-lead optimization

Optimal Application Scenarios for 2-(3-Methyl-5-isoxazolyl)ethanamine (CAS 543713-55-9) in Scientific and Industrial Settings


Fragment-Based Drug Discovery (FBDD) Library Construction and Primary Screening

The compound's low molecular weight (126.16 g/mol), estimated LogP of ~1.87, and favorable polar surface area place it within optimal fragment space for FBDD library inclusion [1]. Its single primary amine provides a defined synthetic handle for library diversification via amide coupling or reductive amination, while the 3-methylisoxazole core serves as a privileged pharmacophore with established activity at nAChR and other CNS targets [2]. The compound's fragment-appropriate properties align with industry-standard fragment library design principles that have been systematically validated over 20 years of industrial FBDD practice [3].

Nicotinic Acetylcholine Receptor (nAChR) Ligand Development

The 3-methyl-5-isoxazolyl pharmacophore present in this compound is a validated scaffold for nAChR modulation, as demonstrated by epiboxidine's intermediate potency profile: ~10-fold less potent than epibatidine but ~17-fold more potent than ABT-418 at α4β2 receptors [1]. The compound exhibited improved therapeutic index relative to epibatidine in analgesic models [1]. The primary amine of CAS 543713-55-9 enables facile conjugation to additional pharmacophoric elements, making it an ideal starting point for SAR exploration of subtype-selective nAChR ligands targeting CNS disorders including cognitive deficits, pain, and neurodegenerative conditions.

Synthesis of 3-Methylisoxazole-Containing Bioactive Conjugates and Molecular Probes

The reactive primary amine at the terminus of the ethyl linker enables straightforward conjugation to carboxylic acids (amide bond formation), aldehydes/ketones (reductive amination), and activated esters. This synthetic versatility positions CAS 543713-55-9 as a preferred building block for incorporating the validated 3-methylisoxazole pharmacophore into larger bioactive molecules, chemical probes, or affinity reagents [1]. Compared to the shorter-chain (3-methylisoxazol-5-yl)methanamine analog (MW 112.13, 1-carbon spacer), the ethylamine linker provides additional conformational flexibility that may better accommodate sterically demanding binding pockets [2].

CNS-Targeted Drug Discovery Programs Requiring Balanced Physicochemical Properties

With an estimated LogP of ~1.87 and predicted aqueous solubility of 2.639 mg/mL [1], this compound occupies a favorable property space for CNS drug discovery—sufficiently lipophilic for blood-brain barrier penetration potential while maintaining adequate aqueous solubility for in vitro assay compatibility. The intermediate LogP value distinguishes it from both the more polar parent 3-methylisoxazole (LogP 0.983) and more lipophilic N,N-dimethyl derivatives [2]. These properties support its use in medicinal chemistry programs targeting neurological or psychiatric indications where CNS exposure is required but excessive lipophilicity-associated liabilities (e.g., promiscuity, hERG binding) must be avoided.

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